

LiHMDS: A Technical Guide to Physical Properties and Synthetic Applications

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Compound of Interest

Compound Name: *Lithium hexamethyldisilazane*

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For Researchers, Scientists, and Drug Development Professionals

Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a potent, non-nucleophilic base integral to modern organic synthesis. Its unique combination of strong basicity and significant steric hindrance allows for highly selective deprotonation reactions, making it an indispensable tool in the construction of complex molecules, particularly in the pharmaceutical industry.[1][2] This guide provides an in-depth overview of the physical and chemical properties of LiHMDS, detailed experimental protocols for its key applications, and visual aids to clarify its function and utility.

Core Physical and Chemical Properties

LiHMDS is a lithiated organosilicon compound that is commercially available as a white, flammable, and corrosive solid, or more commonly, as a solution in aprotic solvents like tetrahydrofuran (THF), hexane, or toluene.[3][4] Its high reactivity necessitates handling under anhydrous and inert conditions to prevent decomposition by moisture.[4]

The defining characteristic of LiHMDS is its role as a strong, yet sterically hindered, non-nucleophilic base.[5] The bulky bis(trimethylsilyl) groups shield the nitrogen anion, preventing it from participating in nucleophilic attack while preserving its ability to abstract protons.[2] The conjugate acid of LiHMDS, hexamethyldisilazane (HMDS), has a pKa of approximately 26-29.5 in THF, making LiHMDS less basic than other lithium amides like lithium diisopropylamide (LDA) (pKa of conjugate acid ~36), but strong enough to deprotonate a wide array of carbon acids.[3][5]

Like many organolithium reagents, the structure of LiHMDS is highly dependent on the solvent. In the solid state, it exists as a cyclic trimer.^[3] In non-coordinating solvents, it forms various oligomers, while in coordinating solvents such as THF, it is predominantly a monomer-dimer equilibrium.^[3] This aggregation state can influence its reactivity and selectivity in chemical transformations.

Data Presentation: Physical and Chemical Properties of LiHMDS

Property	Value	Citations
Chemical Formula	$\text{LiN}(\text{Si}(\text{CH}_3)_3)_2$	^[3]
Molecular Weight	167.33 g/mol	^[3]
Appearance	White to colorless crystalline solid	^[3] ^[4]
Melting Point	71–73 °C (160–163 °F; 344–346 K)	^[3]
Boiling Point	80–84 °C (at 0.001 mmHg)	^[3]
Density	~0.86 g/cm ³ (at 25 °C)	^[3]
Solubility	Decomposes in water. Soluble in most aprotic organic solvents (e.g., THF, hexane, toluene).	^[3]
pKa (of conjugate acid)	~26 (in THF)	^[3] ^[5]

Key Synthetic Applications

The unique properties of LiHMDS make it a preferred reagent for several critical synthetic transformations where a strong, non-nucleophilic base is required to avoid side reactions.

Formation of Kinetic Enolates

LiHMDS excels at the regioselective deprotonation of unsymmetrical ketones and esters to form the less thermodynamically stable, or "kinetic," enolate.^[5] This is a cornerstone of modern

C-C bond formation. The base's steric bulk favors the abstraction of the less hindered proton at the α -position, typically at low temperatures ($-78\text{ }^{\circ}\text{C}$), leading to the kinetic product with high selectivity. These enolates are crucial intermediates for subsequent reactions.

- Aldol Reactions: Kinetically generated enolates can react with aldehydes or ketones to form β -hydroxy carbonyl compounds with high diastereoselectivity.
- Alkylations: Reaction of the enolate with alkyl halides allows for the selective formation of new carbon-carbon bonds at the α -position. A notable example is the Fráter–Seebach alkylation.^[5]

Deprotonation of Weak Carbon Acids

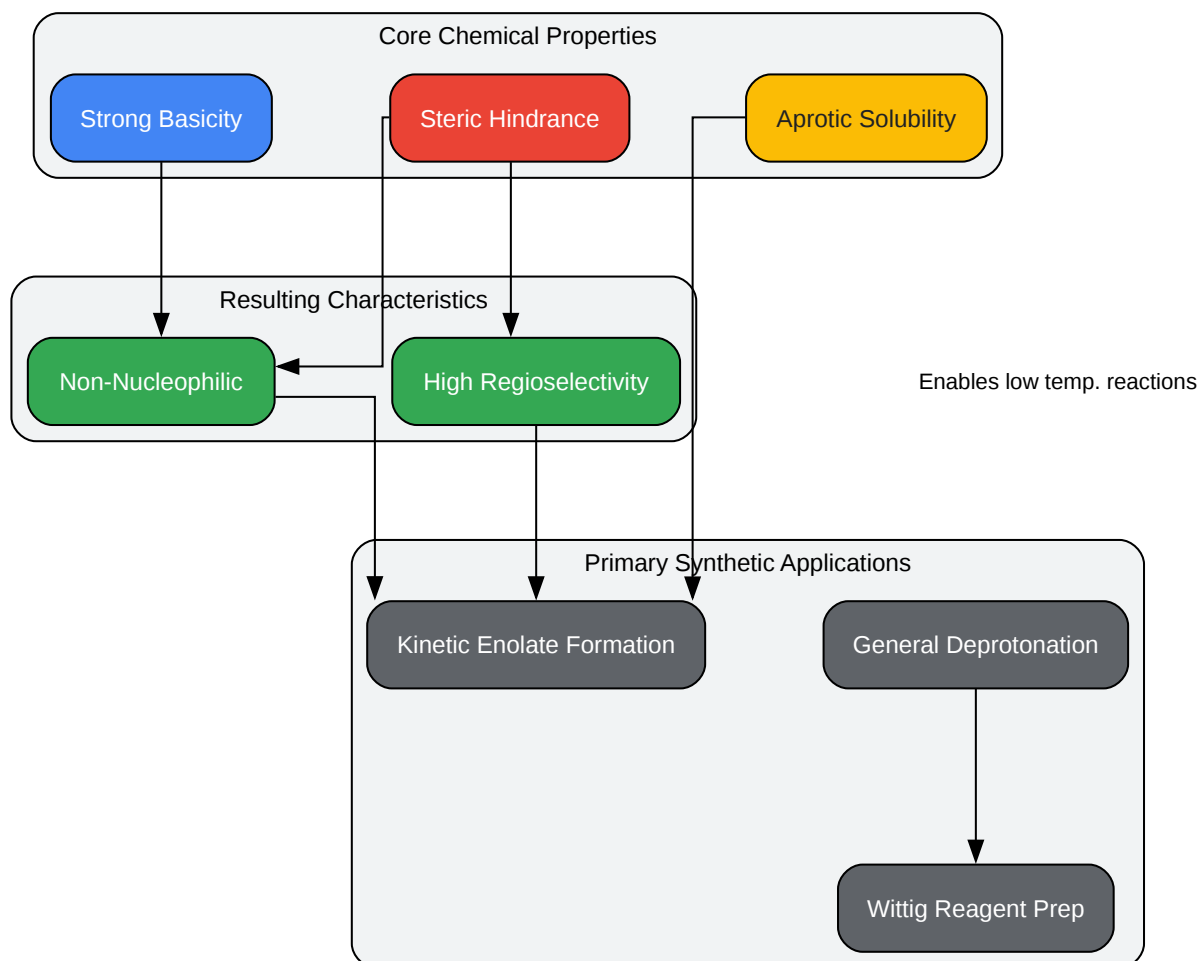
With the pK_a of its conjugate acid around 26, LiHMDS is capable of deprotonating a wide range of substrates, including terminal alkynes, phosphonium salts for the Wittig reaction, and other weakly acidic C-H bonds, to generate reactive carbanions.^{[2][5]}

Use as a Ligand

LiHMDS can also function as a ligand in organometallic chemistry. It reacts with metal halides via salt metathesis to produce metal bis(trimethylsilyl)amides.^[5] These resulting complexes are often more soluble in nonpolar organic solvents and more reactive than their halide precursors due to the lipophilic and bulky nature of the HMDS ligand.^[5]

Logical Framework for LiHMDS Utility

The fundamental properties of LiHMDS directly enable its primary applications in organic synthesis.



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Logical relationship between LiHMDS properties and its applications.

Experimental Protocols

Strict adherence to anhydrous and anaerobic techniques is critical for all reactions involving LiHMDS. Solvents should be freshly distilled from an appropriate drying agent, and all

glassware must be flame- or oven-dried before use. Reactions are typically run under an inert atmosphere of argon or nitrogen.

Protocol 1: General Procedure for Kinetic Enolate Formation from a Ketone

This protocol describes the formation of a lithium enolate from an unsymmetrical ketone, which can then be trapped with an electrophile (e.g., an alkyl halide or an aldehyde).

Materials:

- Oven-dried, three-neck round-bottom flask with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.
- Anhydrous tetrahydrofuran (THF).
- Ketone substrate.
- LiHMDS solution (typically 1.0 M in THF).
- Electrophile (e.g., methyl iodide or benzaldehyde).
- Saturated aqueous ammonium chloride (NH_4Cl) solution for quenching.

Methodology:

- Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
- Substrate Addition: Add the ketone substrate (1.0 equiv) to the flask and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).
- Cooling: Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
- Deprotonation: Add the LiHMDS solution (1.05-1.1 equiv) dropwise via syringe over 5-10 minutes. The formation of the enolate is usually rapid. Stir the resulting solution at $-78\text{ }^\circ\text{C}$ for 30-60 minutes.

- Electrophilic Trap: Add the electrophile (1.0-1.2 equiv), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
- Reaction: Allow the reaction to stir at -78 °C for 1-4 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material. The reaction may require warming to a higher temperature depending on the electrophile's reactivity.
- Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still at low temperature.
- Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography.

Protocol 2: Wittig Reaction Using LiHMDS

This protocol describes the formation of a non-stabilized ylide from a phosphonium salt, followed by its reaction with an aldehyde to form an alkene.

Materials:

- Oven-dried, two-neck round-bottom flask with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet.
- Anhydrous tetrahydrofuran (THF).
- Alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.0 equiv).
- LiHMDS solution (1.0 M in THF) (1.0 equiv).
- Aldehyde substrate (1.0 equiv).

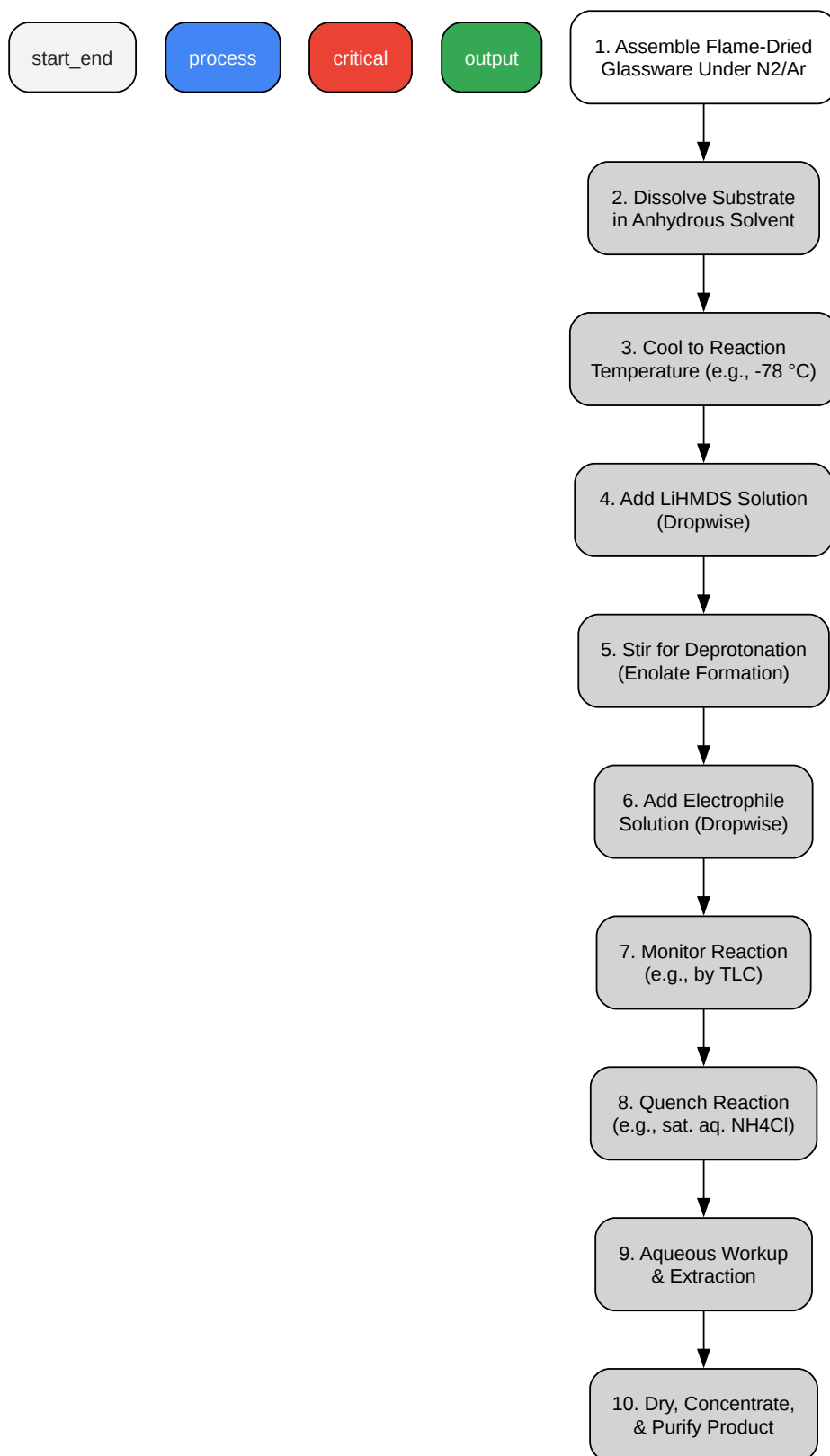
Methodology:

- Setup: Place the phosphonium salt in the flame-dried flask under an inert atmosphere.

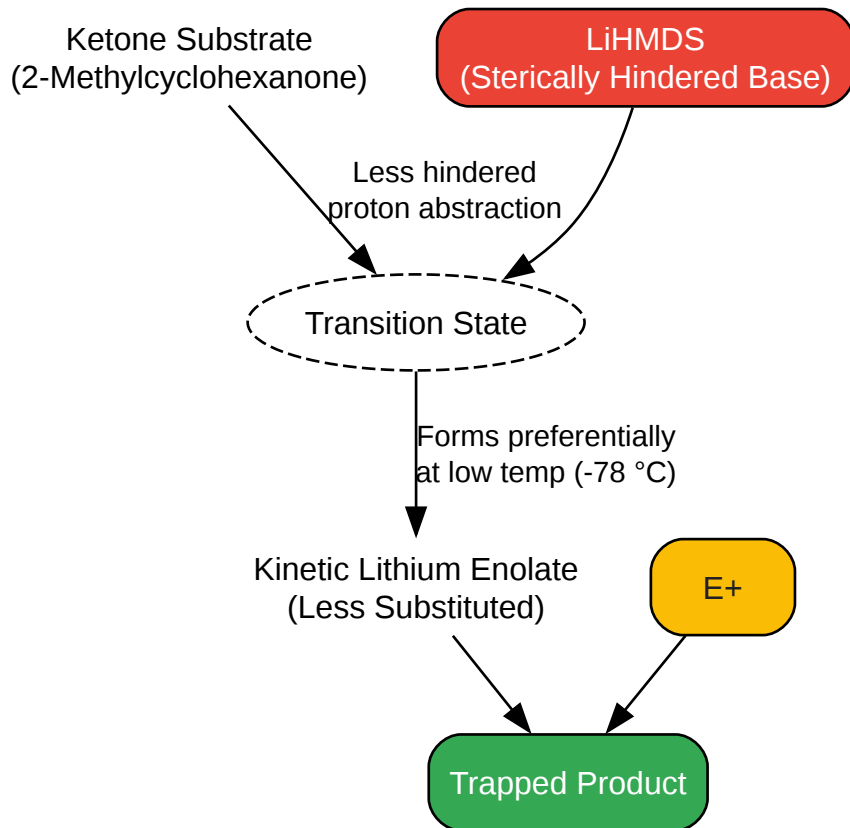
- Suspension: Add anhydrous THF to create a suspension (typically 0.2-0.5 M).
- Ylide Formation: Cool the suspension to 0 °C in an ice-water bath. Add LiHMDS solution (1.0 equiv) dropwise via syringe.^[4] A distinct color change (often to bright yellow or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 30-60 minutes.
- Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.
- Workup: Quench the reaction with water. Extract the mixture with diethyl ether or ethyl acetate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent mixture (e.g., hexanes/ether) or by column chromatography.
- Purification: Concentrate the organic extracts and purify the resulting alkene by flash column chromatography.

Visualizing Experimental and Mechanistic Pathways

General Experimental Workflow for LiHMDS Reactions



Mechanism: Kinetic Deprotonation of 2-Methylcyclohexanone



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